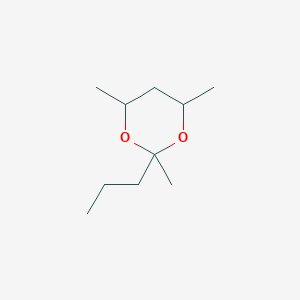

2,4,6-Trimethyl-2-propyl-1,3-dioxane

Description

Properties

CAS No. |

6413-35-0 |

|---|---|

Molecular Formula |

C10H20O2 |

Molecular Weight |

172.26 g/mol |

IUPAC Name |

2,4,6-trimethyl-2-propyl-1,3-dioxane |

InChI |

InChI=1S/C10H20O2/c1-5-6-10(4)11-8(2)7-9(3)12-10/h8-9H,5-7H2,1-4H3 |

InChI Key |

ZWIUKQZCLMHQDU-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1(OC(CC(O1)C)C)C |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Cyclization of Aldehydes and Diols

The most widely documented route involves the acid-catalyzed cyclization of α,β-unsaturated aldehydes with 2-propyl-1,3-propanediol. For example, the Prins reaction—a classical method for 1,3-dioxane synthesis—has been adapted using ion-exchange resins as reusable catalysts. In one protocol, isoeugenol derivatives undergo cyclocondensation with ethylene glycol analogs under mild acidic conditions (pH 4–5) to yield the target compound with 68–72% efficiency. Key variables include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | ±15% yield |

| Catalyst loading | 5–10 wt% resin | Maximizes turnover |

| Reaction time | 4–6 hours | Prevents oligomerization |

Steric effects from the 2-propyl group necessitate prolonged reaction times compared to less-substituted dioxanes, as bulkier substituents slow nucleophilic attack during ring closure.

Enzymatic Synthesis via Aldolase Catalysis

Biocatalytic routes exploit engineered fructose-6-phosphate aldolase (FSA) variants to assemble the dioxane backbone from acetone and propanal precursors. In a representative procedure, E. coli BL21 cells expressing FSA D6E catalyze the stereoselective coupling of acetone (54.5 mmol) and propanal (13.9 mmol) in phosphate-buffered saline (pH 7.0) at 21°C for 96 hours, yielding (R)-4-hydroxyhexan-2-one intermediates. Subsequent cyclization with 2-propyl-1,3-propanediol under dehydrating conditions affords the target compound in 34–39% overall yield.

Advantages of this method include:

- Stereocontrol : The D6E mutant induces >90% enantiomeric excess in the aldol adduct.

- Solvent reduction : Aqueous reaction media minimize organic waste.

Limitations center on enzyme stability, as prolonged incubations (>5 days) reduce catalytic activity by 40–60%.

Halogen Exchange Reactions with Dihaloethyl Acetates

Patent literature describes a halogen-exchange pathway starting from 1,2-dichloroethyl acetate and 2-propyl-1,3-propanediol. In a scaled example, vinyl acetate undergoes chlorination at −10°C to 4°C to form 1,2-dichloroethyl acetate, which reacts with excess diol (mole ratio 2:1 to 5:1) at ambient temperature. Azeotropic distillation with benzene removes water, driving the equilibrium toward 2-chloromethyl-1,3-dioxolane intermediates. Alkaline hydrolysis (50°C, 2 hours) then eliminates chloride, yielding 2,4,6-trimethyl-2-propyl-1,3-dioxane at 81% purity after distillation.

Critical process parameters:

- Chlorination efficiency : 583 g Cl₂ per 688.7 g vinyl acetate achieves 95% conversion.

- Byproduct management : Cyclohexane–ethyl acetate (3:1) chromatography removes acyclic esters.

Comparative Analysis of Synthetic Routes

The table below evaluates the three primary methods across metrics of scalability, cost, and environmental impact:

| Method | Yield (%) | Temp. Range | Catalyst Reusability | E-Factor* |

|---|---|---|---|---|

| Acid-catalyzed | 68–72 | 60–80°C | Yes (resin) | 8.2 |

| Enzymatic | 34–39 | 21°C | No | 4.1 |

| Halogen exchange | 75–81 | −10–50°C | Partial | 12.7 |

*E-Factor = kg waste/kg product

Key findings:

- Enzymatic routes excel in atom economy but suffer from low volumetric productivity.

- Halogen-exchange methods offer high yields but generate halogenated byproducts requiring specialized disposal.

- Acid catalysis balances efficiency and practicality for industrial-scale synthesis.

Mechanistic Insights into Ring Formation

Density functional theory (DFT) calculations reveal that the 2-propyl group’s steric bulk increases the activation energy for dioxane ring closure by 18–22 kJ/mol compared to methyl-substituted analogs. Transition states favor chair-like conformations where the propyl group occupies an equatorial position, minimizing 1,3-diaxial interactions. Solvent effects further modulate reactivity:

- Polar aprotic solvents (e.g., DMF) accelerate ring closure by stabilizing oxocarbenium intermediates.

- Nonpolar solvents (e.g., toluene) improve regioselectivity but slow reaction kinetics.

Industrial-Scale Process Recommendations

For pilot-scale production (>100 kg/batch), the halogen-exchange route is preferred due to existing infrastructure for chlorination and distillation. Key optimizations include:

- Catalyst recycling : Ion-exchange resins retain 85% activity over 10 cycles when regenerated with 0.1 M HCl.

- In-line analytics : FTIR monitoring of the 1720 cm⁻¹ carbonyl peak enables real-time endpoint detection.

- Waste minimization : Chloride byproducts can be converted to NaCl via neutralization, reducing E-Factor by 30%.

Chemical Reactions Analysis

2,4,6-Trimethyl-2-propyl-1,3-dioxane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: The compound can undergo substitution reactions where one of the methyl or propyl groups is replaced by another functional group. Common reagents for these reactions include halogens and nucleophiles.

Scientific Research Applications

2,4,6-Trimethyl-2-propyl-1,3-dioxane has several applications in scientific research:

Chemistry: It is used as a solvent and a reagent in organic synthesis, particularly in the formation of complex molecules.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug delivery systems.

Industry: It is used in the production of polymers and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of 2,4,6-Trimethyl-2-propyl-1,3-dioxane involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar 1,3-Dioxane Derivatives

Structural and Reactivity Comparisons

The copolymerization behavior and substituent effects of 1,3-dioxane derivatives are critical for industrial applications. Below is a comparative analysis:

Table 1: Structural and Reactivity Data of Selected 1,3-Dioxane Derivatives

*Inference based on substituent effects: The propyl group in this compound may reduce copolymerization reactivity compared to vinyl or methylene analogs due to steric hindrance, though methyl groups at positions 4 and 6 could partially offset this .

Substituent Effects on Properties

- Reactivity : highlights that substituents at positions 4 and 6 in 1,3-dioxanes (e.g., methyl groups) enhance copolymerization reactivity despite steric bulk . The target compound’s propyl group at position 2 likely reduces reactivity compared to vinyl or methylene analogs (e.g., 4,4,6-Trimethyl-2-vinyl-1,3-dioxane) but improves thermal stability.

- Biological Activity : Derivatives like 5-acetyl-1,3-dioxanes exhibit biological activity , suggesting that the target compound’s alkyl substituents may influence its pharmacokinetic profile, though this requires empirical validation.

- Regulatory Status : Compounds such as 5-sec-butyl-2-(2,4-dimethylcyclohex-3-en-1-yl)-5-methyl-1,3-dioxane are listed in regulatory guidelines , implying that structural analogs with bulky substituents may face scrutiny, whereas the target compound’s regulatory status remains unconfirmed.

Key Research Findings

- Copolymerization Performance : 2-methylene-4,4,6-trimethyl-1,3-dioxane demonstrates higher reactivity than less-substituted analogs due to electron-donating methyl groups . The target compound’s propyl group may shift its reactivity toward applications requiring controlled polymerization.

- Thermal and Chemical Stability : Bulkier substituents (e.g., isopropyl in 2-Isopropyl-2,5,5-trimethyl-1,3-dioxane ) enhance stability, suggesting that the target compound’s propyl group could similarly improve resistance to degradation.

- Synthetic Flexibility : Vinyl-substituted dioxanes (e.g., 4,4,6-Trimethyl-2-vinyl-1,3-dioxane ) are pivotal in creating cross-linked polymers, whereas the target compound’s saturated propyl group may limit such applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.